molecular formula C13H9ClO2S B13723325 3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid

3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid

Cat. No.: B13723325
M. Wt: 264.73 g/mol
InChI Key: GJSGWEBGESDTBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid is unique due to its specific substitution pattern and the presence of both a thiophene ring and an acrylic acid moiety. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)

InChI Key

GJSGWEBGESDTBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl

Origin of Product

United States

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